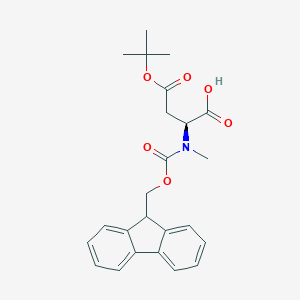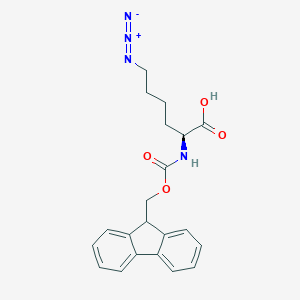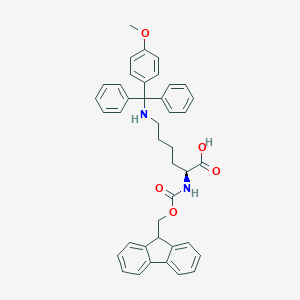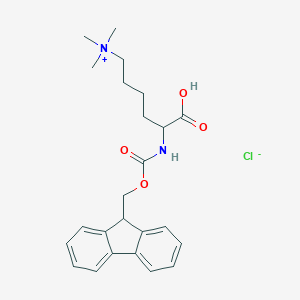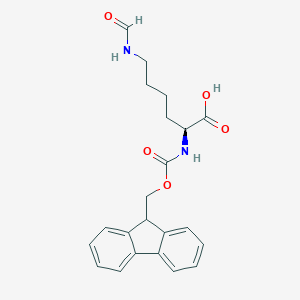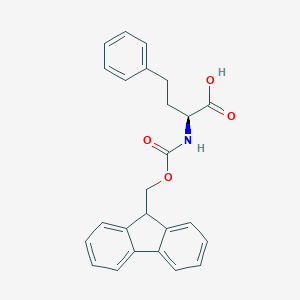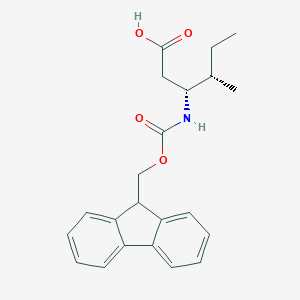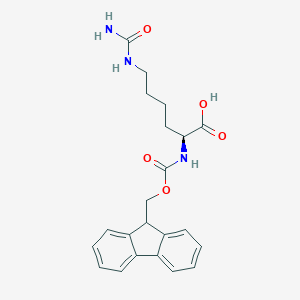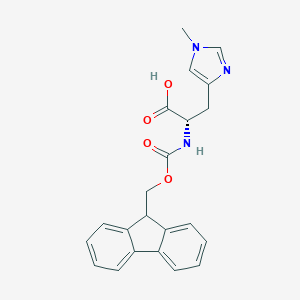
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis. The Fmoc group is often used to protect the amine group of amino acids during peptide synthesis, preventing unwanted side reactions .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids generally consists of the amino acid backbone with the amine group protected by the Fmoc group . The Fmoc group itself is a large, aromatic structure, which can be easily detected and removed when no longer needed .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, typically using piperidine . This allows for the sequential addition of amino acids in a controlled manner .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids can vary widely depending on the specific amino acid . Generally, these compounds are solid at room temperature .Aplicaciones Científicas De Investigación
-
Peptide Synthesis
- The Fmoc group is commonly used in the synthesis of peptides . The Fmoc group acts as a protective group for the amino acids during the synthesis process .
- The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . They are isolated as crystalline solids, stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
- The Fmoc group is removed (deprotected) under basic conditions, which allows the next amino acid to be added to the growing peptide chain .
-
HPLC Analysis
- The Fmoc group is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
- The Fmoc group increases the UV absorbance of the amino acids, making them easier to detect in the HPLC .
- The Fmoc group can be added to the amino acids through a reaction with 9-Fluorenylmethyl chloroformate .
-
Synthesis of Peptides
- Fmoc amino acid azides, which are derived from Fmoc-protected amino acids like the one in your compound, are useful as coupling agents in peptide synthesis .
- The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- These azides are stable at room temperature, have a long shelf-life, and are also stable in aqueous washing operations .
-
Protein Sequencing
- The Fmoc group is often used in protein sequencing . The Fmoc group protects the amino acids during the sequencing process .
- The sequencing process involves the stepwise addition of amino acids to a growing peptide chain . The Fmoc group is removed (deprotected) under basic conditions, which allows the next amino acid to be added to the growing peptide chain .
-
Drug Discovery
- Fmoc-protected amino acids, like the one in your compound, are often used in drug discovery .
- These compounds can be used to create a wide variety of peptides, which can then be tested for therapeutic activity .
- The exact methods of application and experimental procedures would depend on the specific goals of the drug discovery project .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVRXJTMCMDNR-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610926 |
Source


|
| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid | |
CAS RN |
371770-32-0 |
Source


|
| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

